molecular formula C6H4N2O7S B1633102 3,5-Dinitrobenzenesulfonic acid

3,5-Dinitrobenzenesulfonic acid

Cat. No.: B1633102
M. Wt: 248.17 g/mol
InChI Key: JWSNVFJCKKXKRE-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Sulfonic Acids Chemistry

Nitroaromatic sulfonic acids are a class of organic compounds characterized by the presence of at least one nitro group (—NO₂) and one sulfonic acid group (—SO₃H) attached to an aromatic ring system. researchgate.netepa.gov These compounds are a significant subset of nitroaromatics, which have been a cornerstone of organic chemistry since the discovery of aromatic nitration in the 1830s. researchgate.net The dual presence of the strongly electron-withdrawing nitro group and the highly acidic sulfonic acid group imparts distinct chemical properties to these molecules. epa.gov The conjugative interaction between the nitro substituent and the aromatic ring significantly influences the compound's reactivity and electronic spectra. epa.gov

Nitroaromatic compounds, in general, serve as crucial intermediates in the chemical industry for the synthesis of a wide range of products, including dyes, pigments, pesticides, pharmaceuticals, and explosives. epa.govresearchgate.net The sulfonic acid group often enhances water solubility and can act as a directing group in further electrophilic substitution reactions. The chemistry of this class of compounds is diverse, encompassing reactions such as the reduction of the nitro groups to form amino derivatives and substitution reactions. Research in this area explores their synthesis, reactivity, and application in various fields, from materials chemistry to biological systems. researchgate.netnih.gov

Overview of Research Significance for 3,5-Dinitrobenzenesulfonic Acid and Related Isomers

This compound is a specific isomer within the dinitrobenzenesulfonic acid family. Its molecular structure, featuring two nitro groups in the meta positions relative to the sulfonic acid group, dictates its chemical behavior and research applications. Research into this compound and its isomers is driven by their utility as intermediates and functional molecules in various scientific domains.

Properties of this compound

The key chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₄N₂O₇S nih.gov
Molecular Weight 248.17 g/mol nih.govechemi.com
IUPAC Name This compound nih.gov
CAS Number 28084-45-9 nih.govlookchem.com
Topological Polar Surface Area 154 Ų echemi.com
Hydrogen Bond Donor Count 1 echemi.com
Hydrogen Bond Acceptor Count 7 echemi.com

Research Findings and Applications

Academic and patent literature highlights several areas of research for this compound. One notable application is in the field of analytical chemistry, where it has been investigated for use in test strips for the quantitative analysis of creatinine (B1669602). google.com A Korean patent describes that this compound provides a significant color change in response to creatinine concentrations, making it advantageous for this purpose. google.com Furthermore, it has been explored as a novel organocatalyst in asymmetric synthesis reactions. gla.ac.uk

Research on related isomers and derivatives provides a broader context for the significance of this compound class. For instance, nitroaromatic sulfonic acids have been studied for their ability to inhibit anion exchange in human red blood cells, demonstrating their utility as probes in understanding biological transport systems. nih.gov The study of various isomers, including chlorinated and hydroxylated derivatives, allows for a deeper understanding of structure-activity relationships. guidechem.com The synthesis of these compounds often involves the sulfonation and subsequent nitration of a benzene (B151609) derivative, with the specific reagents and conditions determining the final isomeric product. lookchem.comchemicalbook.com For example, 4-Chloro-3,5-dinitrobenzenesulfonic acid is produced through the sulfonation and nitration of chlorobenzene (B131634). chemicalbook.com

Related Isomers and Derivatives

The study of different isomers and substituted analogs of dinitrobenzenesulfonic acid is crucial for comparative chemical research.

Compound NameCAS NumberKey Research Context
2,4-Dinitrobenzenesulfonic acid89-02-1Isomeric comparison. guidechem.com
4-Chloro-3,5-dinitrobenzenesulfonic acid88-91-5Fungicidal properties, synthetic intermediate. sielc.com
2-hydroxy-3,5-dinitrobenzenesulfonic acid4641-95-6Synthesis and properties research. guidechem.comguidechem.com
4-methyl-3,5-dinitrobenzenesulfonic acidNot specifiedStudied in the context of nitration reactions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2O7S

Molecular Weight

248.17 g/mol

IUPAC Name

3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H4N2O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,13,14,15)

InChI Key

JWSNVFJCKKXKRE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Pathways for Dinitrobenzenesulfonic Acids

General Synthetic Strategies for Aromatic Sulfonic Acids

The synthesis of aromatic sulfonic acids, including dinitrobenzenesulfonic acids, primarily relies on electrophilic aromatic substitution reactions, namely nitration and sulfonation. nih.govnumberanalytics.com

Nitration and Sulfonation Reaction Conditions

The introduction of nitro and sulfonic acid groups onto an aromatic ring is achieved through specific reaction conditions. Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.compharmaguideline.com This combination, often referred to as "mixed acid," generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com The reaction temperature is a critical parameter; for instance, the nitration of benzene (B151609) to nitrobenzene (B124822) is conducted at a temperature not exceeding 50°C to prevent multiple substitutions. pharmaguideline.com

Aromatic sulfonation involves treating an aromatic compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), or with chlorosulfuric acid (ClSO₃H). numberanalytics.comjove.com The electrophile in this reaction is either neutral SO₃ or its protonated form, depending on the specific conditions. jove.com The reaction is reversible, with sulfonation favored in concentrated acidic conditions and desulfonation occurring in hot, dilute aqueous acid. wikipedia.orglibretexts.org

ReactionReagentsElectrophileKey Conditions
Nitration Concentrated HNO₃ + Concentrated H₂SO₄Nitronium ion (NO₂⁺)Controlled temperature (e.g., <50°C for benzene) to manage the degree of nitration. masterorganicchemistry.compharmaguideline.com
Sulfonation Fuming sulfuric acid (SO₃ in H₂SO₄) or Chlorosulfuric acidSulfur trioxide (SO₃) or protonated SO₃Concentrated acid favors sulfonation; dilute, hot aqueous acid favors the reverse reaction. jove.comwikipedia.orglibretexts.org

Mechanistic Aspects of Sulfonation Reactions

The mechanism of electrophilic aromatic sulfonation has been a subject of detailed study. The traditional view describes a two-step mechanism (SEAr or SE2) where the electrophile attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland or arenium ion. nih.gov In the second step, a proton is eliminated to restore aromaticity. nih.gov

However, recent computational studies suggest a more complex picture. For the sulfonation of arenes with SO₃ in nonpolar media and without a catalyst, evidence points towards a concerted mechanism that does not involve a traditional σ-complex (Wheland intermediate). acs.org Furthermore, calculations indicate that mechanisms involving two SO₃ molecules have significantly lower activation energy barriers than the 1:1 process. acs.org In polar, complexing solvents, a mechanism involving a Wheland-type intermediate formed from the arene and a (SO₃)₂ dimer is favored. acs.org The reaction kinetics in such media are second-order with respect to SO₃, supporting the involvement of two sulfur trioxide molecules. acs.org

Synthesis of Specific Dinitrobenzenesulfonic Acid Isomers and Analogues

The general principles of nitration and sulfonation are applied to synthesize specific dinitrobenzenesulfonic acid isomers, with modifications to control the substitution pattern.

Preparation of 4-Chloro-3,5-Dinitrobenzenesulfonic Acid

The synthesis of 4-chloro-3,5-dinitrobenzenesulfonic acid is achieved through the sulfonation and subsequent nitration of chlorobenzene (B131634). chemicalbook.com In this process, chlorobenzene is first treated with sulfuric acid to introduce the sulfonic acid group. The resulting intermediate is then nitrated. To achieve dinitration, a higher molar ratio of potassium nitrate (B79036) (2 mol/mol) is used compared to the synthesis of the mono-nitro analogue. chemicalbook.comchemicalbook.com The final product is typically isolated as its potassium salt by adding potassium chloride to the reaction mixture. chemicalbook.com An alternative route involves the preparation of the intermediate 4-chloro-3,5-dinitrobenzenesulfonyl chloride, which can then be converted to the sulfonic acid.

Multistep Synthesis of 2,4,6-Trimethyl-3,5-Dinitrobenzenesulfonic Acid

The preparation of 2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid involves a multistep synthetic sequence. ontosight.ai A common starting material is mesitylene (B46885) (1,3,5-trimethylbenzene). The synthesis involves nitration under mixed acid conditions (fuming nitric acid and concentrated sulfuric acid) to introduce two nitro groups, followed by sulfonation to add the sulfonic acid group. ontosight.aigoogle.com Careful control of the reaction conditions is necessary to achieve the desired substitution pattern on the highly substituted benzene ring. ontosight.ai

Green Chemistry Approaches in Dinitrobenzenesulfonic Acid Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis, including the preparation of dinitrobenzenesulfonic acids. nih.govmdpi.com Green chemistry approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. nih.govmatanginicollege.ac.in

For nitration and sulfonation reactions, several greener alternatives to traditional methods are being explored:

Solid Acid Catalysts: The use of solid acid catalysts, such as sulfuric acid adsorbed on silica (B1680970) gel or zeolite-based catalysts, offers advantages over conventional liquid acids. researchgate.netgoogle.com These catalysts are often recyclable, easier to handle, and can lead to higher selectivity with reduced waste generation. google.com

Ionic Liquids: Ionic liquids are being investigated as alternative reaction media for sulfonation. google.com They can offer benefits such as no by-product formation and reusability of the ionic liquid. google.com Sulfonium-based ionic liquids have also been synthesized and studied for their electrochemical properties. nih.govrsc.org

Solvent-Free and Alternative Energy Sources: Techniques like microwave-assisted synthesis and mechanochemical grinding are being explored to reduce or eliminate the use of volatile organic solvents and to decrease reaction times. nih.govmdpi.com The use of renewable energy sources, such as concentrated solar radiation, in conjunction with natural catalysts like lemon juice, is also an emerging area of research for various organic syntheses. nih.gov

These green chemistry strategies aim to make the synthesis of dinitrobenzenesulfonic acids and related compounds more sustainable and economically viable. mdpi.com

Oxidative Routes to Nitroaromatic Acids (Analogous to 3,5-Dinitrobenzoic Acid)

The synthesis of dinitrobenzoic acids through the oxidation of the corresponding dinitrotoluenes is a recognized method. orgsyn.orgorgsyn.org This approach is particularly relevant when considering the synthesis of nitroaromatic acids where the acidic functional group is formed through the chemical transformation of a pre-existing substituent on the aromatic ring. Strong oxidizing agents are typically required to convert the relatively stable methyl group of dinitrotoluene into a carboxylic acid.

Detailed Research Findings

Research into the synthesis of dinitrobenzoic acids has explored various oxidizing agents and conditions. The most common and effective reagents for the oxidation of dinitrotoluenes are potassium permanganate (B83412) (KMnO₄) and dichromates, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇). orgsyn.orgvaia.com

The oxidation of the methyl group in dinitrotoluene to a carboxylic acid is a challenging reaction due to the deactivating effect of the two nitro groups on the benzene ring. However, the use of potent oxidizing agents under controlled conditions can achieve this transformation. For instance, the oxidation of 2,4-dinitrotoluene (B133949) to 2,4-dinitrobenzoic acid can be accomplished using potassium permanganate in an alkaline medium. vaia.com

A detailed procedure for a similar transformation is provided by the synthesis of 2,5-dinitrobenzoic acid from 2-nitroso-5-nitrotoluene (which is derived from 5-nitro-2-aminotoluene), utilizing potassium dichromate as the oxidizing agent. orgsyn.org The reaction proceeds by suspending the nitroso compound in water, followed by the addition of powdered potassium dichromate and sulfuric acid. The temperature is carefully controlled to prevent the reaction from becoming too vigorous. orgsyn.org After the oxidation is complete, the product is isolated by filtration and can be purified by recrystallization. orgsyn.org This method highlights the feasibility of using dichromate for the oxidation of a substituted nitrotoluene derivative to the corresponding benzoic acid, achieving yields in the range of 55-66%. orgsyn.org

The following interactive data tables summarize the reaction conditions for the oxidation of a dinitrotoluene isomer and a related nitroso-nitrotoluene, which serve as representative examples of oxidative routes to dinitrobenzoic acids.

Table 1: Oxidation of 2-Nitroso-5-nitrotoluene to 2,5-Dinitrobenzoic Acid

ReactantOxidizing AgentSolvent/MediumTemperatureReaction TimeYieldReference
2-Nitroso-5-nitrotoluenePotassium Dichromate (K₂Cr₂O₇)Water, Sulfuric Acid50-55°C, then 65 ± 3°C1 hour at 65°C55-66% orgsyn.org

Table 2: General Conditions for Oxidation of Dinitrotoluene Isomers

Starting MaterialOxidizing AgentMediumProductReference
2,4-DinitrotoluenePotassium Permanganate (KMnO₄)Alkaline2,4-Dinitrobenzoic Acid vaia.com
3,5-DinitrotoluenePotassium Permanganate (KMnO₄)Not specified3,5-Dinitrobenzoic Acid orgsyn.org

These oxidative methods, particularly the use of strong oxidizing agents like permanganates and dichromates, represent a viable, albeit sometimes low-yielding, pathway to nitroaromatic acids from the corresponding alkyl-substituted nitroaromatics. The choice of oxidizing agent and the careful control of reaction parameters are crucial for a successful synthesis.

Chemical Reactivity and Mechanistic Investigations of Dinitrobenzenesulfonic Acids

Condensation Reactions of 3,5-Dinitrobenzenesulfonic Acid

Reactions with Active Methylene (B1212753) Compounds (e.g., Acetone (B3395972), Acetophenone)

The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring of this compound renders the aromatic ring highly electron-deficient. This electronic characteristic facilitates reactions with nucleophiles, including carbanions derived from active methylene compounds. While specific studies on this compound are not extensively documented in this exact context, the reactivity can be inferred from its close analogue, 3,5-dinitrobenzoic acid.

In the presence of a base, active methylene compounds such as acetone and acetophenone (B1666503) can be deprotonated to form enolate ions. These enolates act as potent carbon nucleophiles that can attack the electron-poor aromatic ring of dinitroaromatic compounds. This type of reaction is famously exemplified by the Janovsky and Zimmermann reactions.

The reaction of 3,5-dinitrobenzoic acid with ketones like acetone and acetophenone in an alkaline medium yields intensely colored products, typically appearing as blackish-purple crystalline powders. nih.gov This coloration is characteristic of the formation of a Meisenheimer-like complex, a key intermediate in nucleophilic aromatic substitution reactions. The initial attack of the enolate on the aromatic ring forms a negatively charged σ-complex, where the aromaticity of the ring is temporarily broken.

Acidification of these colored condensates typically leads to the decomposition of the complex, regenerating the starting materials. nih.gov However, oxidation of the intermediate, for instance with hydrogen peroxide in acetic acid, can lead to the formation of a more stable substituted product. nih.gov

Table 1: Reactivity of Dinitro-aromatic Compounds with Active Methylene Compounds

Dinitro-aromatic CompoundActive Methylene CompoundReagent/ConditionObserved Product/Intermediate
1,3-DinitrobenzeneAcetoneAlkaliMeisenheimer complex (Janovsky reaction) google.com
3,5-Dinitrobenzoic acidAcetoneAlkaliBlackish purple crystalline powder nih.gov
3,5-Dinitrobenzoic acidAcetophenoneAlkaliBlackish purple crystalline powder nih.gov

Reactions of Dinitrobenzenesulfonic Acid Isomers with Biomolecules

Dinitrophenylation of Free Amino Groups in Proteins by 2,4-Dinitrobenzenesulfonic Acid

2,4-Dinitrobenzenesulfonic acid (DNBS) and its close analogue, 2,4,6-trinitrobenzenesulfonic acid (TNBS), are widely utilized reagents for the chemical modification of proteins, specifically for the dinitrophenylation of free amino groups. nih.govacs.orgresearchgate.netnih.gov This reaction is a valuable tool for studying protein structure and function, as well as for quantifying the number of accessible amino groups.

The primary targets for dinitrophenylation in proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the unprotonated amino group acts as the nucleophile, attacking the electron-deficient aromatic ring of DNBS and displacing the sulfonic acid group. nih.govresearchgate.netnih.gov The reactivity of the amino group is dependent on its pKa, with the unprotonated form being the reactive species. nih.govresearchgate.netnih.gov

The kinetics of the reaction with amino acids are typically second-order. nih.govresearchgate.netnih.gov In proteins, the reactivity of individual amino groups can vary significantly due to their local microenvironment, including factors like steric hindrance and the proximity of charged groups. This differential reactivity can be exploited to probe the protein's three-dimensional structure. For instance, studies with insulin, chymotrypsinogen, and ribonuclease using TNBS have revealed different sets of amino groups with varying reaction rates. nih.govresearchgate.netnih.gov

It is noteworthy that other nucleophilic groups in proteins, such as the sulfhydryl group of cysteine, can also react with these reagents and may exhibit higher reactivity than amino groups. nih.govresearchgate.netnih.gov

Nucleophilic Aromatic Substitution Reactions of Dinitrobenzenesulfonic Acid Derivatives

The dinitrobenzenesulfonic acid framework is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a direct consequence of the strong electron-withdrawing nature of the two nitro groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

The general mechanism for an SNAr reaction involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). This step is typically the rate-determining step. researchgate.net

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com In the case of dinitrobenzenesulfonic acid derivatives, the nitro groups effectively delocalize the negative charge of the Meisenheimer complex, thus lowering the activation energy of the reaction.

A variety of nucleophiles can participate in these reactions, including amines, alkoxides, and hydrazines. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) has been studied in different solvents, demonstrating the influence of the solvent on the reaction mechanism. researchgate.net The nature of the leaving group also plays a significant role; however, in many SNAr reactions, the bond-breaking of the leaving group is not the rate-limiting step. masterorganicchemistry.com

Reduction Pathways of Nitro Groups in Substituted Benzenesulfonic Acids

The nitro groups of dinitrobenzenesulfonic acids can be reduced to various other functional groups, providing synthetic routes to a range of substituted aminobenzenesulfonic acids. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. wikipedia.org

Common reduction pathways include:

Reduction to Anilines: This is a widely used transformation in industrial processes. Reagents such as iron in acidic media, catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst), or sodium hydrosulfite can be employed to reduce nitroarenes to the corresponding anilines. wikipedia.orgyoutube.com For instance, m-nitrobenzenesulfonic acid can be reduced to metanilic acid. google.com

Reduction to Hydroxylamines: Milder reducing agents and controlled conditions can lead to the partial reduction of the nitro group to a hydroxylamine. Zinc metal in the presence of ammonium (B1175870) chloride is a common reagent for this transformation. wikipedia.org

Reduction to Azo and Hydrazine Compounds: Under certain conditions, particularly with the use of excess zinc metal, nitroarenes can be reduced to form N,N'-diarylhydrazines. wikipedia.org The formation of azo compounds is also possible, often as a side product in reductions with metal hydrides. wikipedia.org

In the case of dinitro compounds, selective reduction of one nitro group over the other is often possible, influenced by steric and electronic factors within the molecule. stackexchange.com

Derivatization Reactions for Characterization and Synthesis

This compound and its derivatives can be used in derivatization reactions for the identification and characterization of other organic compounds, a strategy analogous to the use of 3,5-dinitrobenzoic acid. wikipedia.orgresearchgate.net The principle behind this application is the conversion of a liquid or low-melting-point compound into a solid derivative with a sharp and characteristic melting point.

For example, alcohols can be reacted with 3,5-dinitrobenzoyl chloride (derived from 3,5-dinitrobenzoic acid) to form crystalline esters. wikipedia.orgresearchgate.net The melting points of these 3,5-dinitrobenzoate (B1224709) esters are often used for the identification of the original alcohol. wikipedia.orgresearchgate.net A similar approach can be applied to amines. wikipedia.org

While the sulfonic acid itself is less commonly used for this purpose than the corresponding carboxylic acid or its chloride, the principle remains the same. The high crystallinity of the resulting derivatives facilitates their purification and characterization. This method is particularly advantageous when derivatives from other reagents, such as 4-nitrobenzoic acid, have melting points that are too low for accurate identification. wikipedia.org

Esterification with 3,5-Dinitrobenzoic Acid (Analogue)

The esterification of 3,5-dinitrobenzoic acid is a fundamental reaction used primarily for the identification of alcohols. wikipedia.org The process converts liquid alcohols or those with low melting points into solid ester derivatives with sharp, characteristic melting points, facilitating their identification. wikipedia.org

Two primary methods are employed for this transformation: direct esterification and a two-step conversion via the acid chloride.

Direct Esterification (Fischer-Speier Esterification) This method involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. hansshodhsudha.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. truman.edu Microwave-assisted procedures have been developed as a greener alternative, reducing reaction times and avoiding the use of hazardous reagents needed to make the acid chloride first. hansshodhsudha.comresearchgate.net For instance, reacting 3,5-dinitrobenzoic acid directly with an alcohol in the presence of a few drops of concentrated sulfuric acid under microwave irradiation provides a safe, time-efficient method for preparing these derivatives. researchgate.net

Esterification via Dicyclohexylcarbodiimide (B1669883) (DCC) Another method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. The byproduct, dicyclohexylurea (DCU), is a solid that can be removed by filtration. jocpr.com

The primary utility of these esters lies in qualitative organic analysis. By comparing the melting point of the unknown alcohol's 3,5-dinitrobenzoate derivative to known values, the original alcohol can be identified. wikipedia.org For example, the ester formed from isopropanol (B130326) has a distinct melting point of 123 °C. wikipedia.org

Formation of Acid Chlorides (e.g., 3,5-Dinitrobenzoyl Chloride from Analogue)

The conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, is a crucial step for subsequent reactions, particularly for the acylation of less reactive substrates like certain amines or for reactions with sensitive compounds. wikipedia.orghansshodhsudha.com The hydroxyl group of the carboxylic acid is a poor leaving group, and its conversion to a chlorosulfite intermediate or other activated species facilitates nucleophilic acyl substitution.

Common chlorinating agents for this synthesis include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.orgsarthaks.com

Reaction with Thionyl Chloride (SOCl₂): Heating 3,5-dinitrobenzoic acid with thionyl chloride, often in an inert solvent like toluene, effectively produces 3,5-dinitrobenzoyl chloride. chemicalbook.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. hansshodhsudha.com

Reaction with Phosphorus Pentachloride (PCl₅): The reaction of solid 3,5-dinitrobenzoic acid with phosphorus pentachloride also yields 3,5-dinitrobenzoyl chloride. hansshodhsudha.comsarthaks.com In this case, the byproduct is phosphoryl chloride (POCl₃). hansshodhsudha.com

The resulting 3,5-dinitrobenzoyl chloride is a crystalline solid with a melting point of 68–69 °C. wikipedia.org Its enhanced reactivity makes it a superior acylating agent compared to the parent carboxylic acid for derivatizing a wide range of nucleophiles. wikipedia.org

Acylation of Amino Acids and Amines for Identification (using Analogues)

3,5-Dinitrobenzoyl chloride is a highly effective reagent for the identification of amino acids and other primary and secondary amines through acylation. wikipedia.orgrsc.org The reaction, typically a nucleophilic acyl substitution, involves the amine's nucleophilic nitrogen atom attacking the electrophilic carbonyl carbon of the acid chloride. This forms a stable amide derivative, known as a 3,5-dinitrobenzamide.

The procedure is often carried out under Schotten-Baumann conditions, where the reaction is performed in the presence of a base, such as aqueous sodium hydroxide. rsc.org The base serves two purposes: it deprotonates the ammonium salt of the amino acid to liberate the free amino group, which is the active nucleophile, and it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. rsc.org

The key advantages of using 3,5-dinitrobenzoyl chloride for this purpose are:

Rapid Reaction: The reaction is typically fast and efficient. rsc.org

Crystalline Derivatives: The resulting 3,5-dinitrobenzoyl derivatives of amino acids are highly crystalline solids with sharp, well-defined melting points, which are valuable for identification. rsc.org

Separation: The method can be used to separate different types of amino acids. For example, neutral amino acids like glycine (B1666218) react readily, while acidic amino acids such as aspartic acid are less reactive under the same conditions, allowing for their separation. rsc.org

This derivatization technique has been successfully applied to a variety of amino acids, including α-amino acids, β-amino acids (e.g., β-alanine), and peptides like glycylglycine, all of which yield highly crystalline derivatives. rsc.org

Catalytic Applications of Dinitrobenzenesulfonic Acids in Organic Synthesis

Brønsted Acid Catalysis

As strong Brønsted acids, dinitrobenzenesulfonic acids readily donate protons to activate substrates, facilitating a variety of chemical reactions. Their high acidity is attributed to the electron-withdrawing effects of the two nitro groups on the benzene (B151609) ring, which stabilizes the resulting sulfonate anion.

2,4-Dinitrobenzenesulfonic acid (DNBSA) has proven to be an effective catalyst for Ritter-type reactions, which are fundamental for the synthesis of N-substituted amides. This reaction typically involves the addition of a nitrile to a carbocation generated from an alcohol or alkene in the presence of a strong acid. The high acidity of DNBSA facilitates the crucial carbocation formation step, enabling the reaction to proceed under milder conditions than traditional methods that often require stoichiometric amounts of strong acids like sulfuric acid.

Research has demonstrated that employing DNBSA as a catalyst can lead to high yields of the desired amide products with a variety of substrates. The catalytic efficiency of DNBSA in these transformations underscores its utility in constructing C-N bonds, a key process in the synthesis of many pharmaceuticals and fine chemicals.

Table 1: Selected Research Findings on DNBSA in Ritter-Type Reactions

SubstrateNitrileCatalyst Loading (mol%)Yield (%)Reference
1-AdamantanolAcetonitrile195
BenzhydrolAcetonitrile192
tert-ButanolAcetonitrile198

The synthesis of biodegradable polyesters through the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is an area of significant research. 2,4-Dinitrobenzenesulfonic acid has been identified as a simple and efficient organocatalyst for this transformation. It effectively catalyzes the polymerization by protonating the carbonyl oxygen of the cyclic ester, which activates the monomer towards nucleophilic attack by an initiator, typically an alcohol.

This method provides a metal-free alternative to the more common metal-based catalysts, which can be advantageous in applications where metal contamination is a concern, such as in biomedical materials. The polymerization process catalyzed by DNBSA can be well-controlled, allowing for the synthesis of polyesters with predictable molecular weights and narrow polydispersity.

Table 2: Research Findings on DNBSA-Catalyzed ROP of ε-Caprolactone

InitiatorMonomer/Initiator RatioPolymerization Time (h)Molecular Weight ( g/mol )Polydispersity Index (PDI)Reference
Benzyl Alcohol1002411,2001.15
1-Dodecanol2004822,5001.20

Direct amidation, the reaction between a carboxylic acid and an amine to form an amide, is a cornerstone of organic synthesis. However, this reaction is often thermodynamically challenging and requires high temperatures or the use of coupling agents. 2,4-Dinitrobenzenesulfonic acid has been utilized as a catalyst to facilitate this transformation under more benign conditions.

DNBSA is thought to activate the carboxylic acid by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. This catalytic approach avoids the generation of stoichiometric waste products associated with many coupling reagents, making it a more atom-economical and environmentally friendly option for amide synthesis.

Development of Ionic Liquid Catalysts Incorporating Dinitrobenzenesulfonate Anions

To further enhance the catalytic utility of dinitrobenzenesulfonate, researchers have incorporated it as the anionic component in Brønsted acidic ionic liquids (BAILs). These ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and possess a proton-donating cation. By pairing a suitable cation, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium, with the 2,4-dinitrobenzenesulfonate (B1228243) anion, a powerful and recyclable catalytic system can be created.

These dinitrobenzenesulfonate-based BAILs combine the strong acidity of the dinitrobenzenesulfonic acid with the beneficial properties of ionic liquids, such as low vapor pressure, high thermal stability, and ease of separation from reaction products. They have been successfully applied as recyclable catalysts in various acid-catalyzed reactions, including esterification and amidation, demonstrating their potential as sustainable alternatives to traditional homogeneous acid catalysts.

Advanced Structural and Computational Studies of Dinitrobenzenesulfonic Acid Derivatives and Analogues

Spectroscopic Characterization Techniques

Spectroscopy provides a window into the molecular world, allowing researchers to probe the connectivity of atoms, the types of functional groups present, and the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific ¹H NMR data for 3,5-dinitrobenzenesulfonic acid is not extensively detailed in the provided literature, analysis of the closely related analogue, 3,5-dinitrobenzoic acid, offers valuable insights. For 3,5-dinitrobenzoic acid, the aromatic protons exhibit characteristic chemical shifts. chemicalbook.comspectrabase.com In a solvent like DMSO-d₆, two distinct signals are typically observed for the aromatic protons: a peak around 9.03 ppm, corresponding to the two equivalent protons at the C2 and C6 positions, and another peak around 8.90 ppm for the proton at the C4 position. chemicalbook.com The acidic proton of the carboxylic acid group appears as a broad signal at a much higher chemical shift, often above 13 ppm. chemicalbook.com These downfield shifts are a direct consequence of the strong electron-withdrawing effects of the two nitro groups and the carboxylic acid moiety. Similar principles would apply to this compound, with the sulfonic acid group also contributing significantly to the deshielding of the aromatic protons.

Interactive Data Table: ¹H NMR Chemical Shifts for 3,5-Dinitrobenzoic Acid

Assignment Chemical Shift (ppm) in DMSO-d₆ Chemical Shift (ppm) in CDCl₃
H-2, H-6 9.026 9.014
H-4 8.902 8.889
-COOH ~13.6 ~13.0

Data sourced from ChemicalBook chemicalbook.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In derivatives of this compound, key vibrational bands are expected. The strong electron-withdrawing nitro groups (NO₂) typically show characteristic asymmetric and symmetric stretching vibrations. For instance, in related dinitro-aromatic compounds, these bands appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). The sulfonic acid group (-SO₃H) would also present distinct absorptions, including S=O stretching bands. Analysis of the analogue 3,5-dinitrobenzoic acid reveals strong C=O stretching for the carboxylic acid group, alongside the characteristic nitro group absorptions. researchgate.netchemicalbook.com In salts of a similar compound, 3,5-dinitro-1,2,4-triazole, strong bands are observed between 1305 and 1395 cm⁻¹, which are attributed to the nitro groups. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds containing nitro groups, such as this compound (3,5-DNSA), are known to absorb UV light. A normalized UV-Vis spectrum of 3,5-DNSA in ethanol (B145695) shows a distinct absorption profile, which is a result of π → π* and n → π* transitions within the molecule. researchgate.net The presence of the benzene (B151609) ring conjugated with two nitro groups gives rise to these characteristic absorptions. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The exact mass of this compound is 247.9739 g/mol . nih.gov Mass spectrometry of this compound would show a molecular ion peak corresponding to this mass. Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and the sulfonic acid group (SO₃H) or parts thereof, providing further structural confirmation. For the analogue 3,5-dinitrobenzoic acid, mass spectra show a molecular ion peak at m/z 212, corresponding to its molecular weight. nist.gov Predicted collision cross-section data for derivatives like 4-chloro-3,5-dinitrobenzenesulfonic acid are also available, which are important for advanced ion mobility-mass spectrometry studies. uni.lu

X-ray Crystallography for Structural Elucidation

For the derivative 3,5-dinitrobenzyl methanesulfonate, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system. nih.gov The study showed that the two nitro groups are twisted with respect to the plane of the benzene ring, with dihedral angles of 17.0° and 26.3°. nih.gov Such analyses are critical for understanding the steric and electronic interactions within the molecule and how they influence its solid-state packing. The formation of derivatives, such as the 3,5-dinitrobenzoate (B1224709) of a marine natural product, is a common strategy to induce crystallization and facilitate structural elucidation by X-ray diffraction. researchgate.net

Interactive Data Table: Crystallographic Data for 3,5-Dinitrobenzyl methanesulfonate

Parameter Value
Chemical Formula C₈H₈N₂O₇S
Crystal System Monoclinic
a (Å) 9.3549 (5)
b (Å) 8.7552 (5)
c (Å) 14.1526 (8)
β (°) 107.430 (1)
Volume (ų) 1105.91 (11)
Z 4

Data sourced from Barker et al. (2008) via PMC nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability, even though they are chemically identical. nih.gov The study of polymorphism is particularly important in the pharmaceutical industry, as a late-appearing, more stable polymorph can have significant consequences. nih.gov

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. In dinitro-aromatic compounds, the nitro groups can participate in various non-covalent interactions, influencing the crystal packing. For example, in the crystal structure of 3,5-dinitrobenzyl methanesulfonate, the closest intermolecular contacts are noted between oxygen and nitrogen atoms. nih.gov The study of salts of 3,5-dinitro-1,2,4-triazole also reveals detailed insights into the crystal packing arrangements, which are influenced by the different cations present. researchgate.net The investigation of different crystal forms and their packing provides crucial information about the crystallization process and the relative stability of the resulting solid-state structures. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding)

The sulfonamide group, if present in a derivative, is a potent hydrogen bond donor (N-H) and acceptor (S=O). Studies on related sulfonamide structures show that these groups readily form robust hydrogen-bonded networks, such as dimers and chains. researchgate.net For example, one N-H donor can interact with a sulfonyl oxygen to form a chain, while a second N-H donor can participate in forming tetrameric networks. researchgate.net

Besides strong hydrogen bonds, weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions are also crucial in the crystal packing of these dinitro-aromatic systems. nih.gov The electron-deficient nature of the dinitro-substituted aromatic ring facilitates π-π stacking with other aromatic moieties. nih.govnih.gov In the tryptaminium (B1227954) 3,5-dinitrobenzoate salt, numerous π-π interactions are present, involving the dinitrobenzoate anion, the tryptaminium cation, and co-crystallized quinoline (B57606) molecules, with ring-centroid separations between 3.395 Å and 3.797 Å. nih.gov Computational studies on dinitrobenzene radical anions have also been used to quantify the strength of hydrogen bonding with alcohols. nih.gov These non-covalent interactions are fundamental in crystal engineering for designing materials with specific properties. researchgate.netnih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to investigate the properties of this compound and its derivatives at a molecular level. These methods offer insights into electronic structure, reactivity, and potential applications that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of computational studies on dinitro-aromatic compounds, used to predict their geometry, electronic structure, and spectroscopic properties. nih.gov For example, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to determine the electronic properties of metal complexes derived from the analogue 3,5-dinitrobenzoic acid (DNBA). researchgate.net Other studies on complex organic molecules utilize different functionals like M06 and M06-2x with basis sets such as 6-31G(d,p) and 6-311++G(d,p) to investigate properties ranging from non-linear optics to reaction energetics. nih.govresearchgate.net These computational approaches allow for the full optimization of molecular geometries and the calculation of interaction energies, such as those for hydrogen-bonded dimers, which can be corrected for basis set superposition error (BSSE) to improve accuracy. researchgate.net

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE). mdpi.com This energy gap is a critical parameter that relates to the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netmdpi.comwuxibiology.com A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com

Computational studies on DNBA complexes have shown how the coordination to different metal ions alters the HOMO and LUMO energy levels. researchgate.net For instance, a cobalt complex was found to have a higher HOMO level compared to other complexes, resulting in the lowest energy gap and indicating its strong chemical reactivity. researchgate.net The HOMO-LUMO gap is a fundamental predictor of reactivity, as many chemical reactions involve the transfer of an electron from a HOMO to a LUMO. mdpi.com The analysis of these frontier molecular orbitals is essential for designing molecules with specific electronic and optical characteristics. nih.gov

Calculated HOMO, LUMO, and Energy Gap (ΔE) Data for 3,5-Dinitrobenzoic Acid (DNBA) and its Complexes. researchgate.net
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
DNBA-8.910-4.1524.758
Ni-complex-7.668-3.1514.517
Cu-complex-7.791-3.5354.256
Co-complex-7.295-3.1974.098

Organic molecules featuring electron-donating and electron-withdrawing groups can exhibit significant non-linear optical (NLO) properties, making them useful for applications in photonics and telecommunications. nih.govyoutube.comyoutube.com The dinitro groups on the benzenesulfonic acid core are strong electron-withdrawing groups, suggesting that its derivatives could be candidates for NLO materials.

Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. nih.govnih.gov Key NLO properties calculated include the linear polarizability (⟨α⟩) and the first (β) and second (⟨γ⟩) hyperpolarizabilities. nih.gov Organic NLO materials often rely on the delocalization of π-electrons to induce polarization. nih.gov Theoretical studies have shown that molecules with smaller HOMO-LUMO energy gaps often exhibit larger NLO responses. nih.gov By designing molecules with different donor-acceptor groups, it is possible to tune these properties for specific applications. nih.govnih.gov Deep learning models are also emerging as a tool to accelerate the discovery of NLO materials by predicting their properties. arxiv.org

Predicted NLO Properties for a Series of Designed Organic Compounds (MSTD2-MSTD7) Compared to a Reference (R1). nih.gov
CompoundAverage Polarizability ⟨α⟩ (x 10⁻²² esu)First Hyperpolarizability β_total (x 10⁻²⁷ esu)Second Hyperpolarizability ⟨γ⟩ (x 10⁻³¹ esu)
R11.5591.390.45
MSTD21.8322.990.89
MSTD31.9684.031.18
MSTD42.2285.881.78
MSTD52.4837.722.37
MSTD62.8119.952.94
MSTD73.48513.443.66

Computational chemistry enables the detailed investigation of reaction mechanisms. For analogues like 3,5-dinitrobenzoic acid, electrochemical studies have been used to propose multi-step reduction mechanisms where the two nitro groups are sequentially reduced. researchgate.net Theoretical simulations using DFT can complement such experimental work by mapping the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, chemists can predict the most likely reaction pathway and understand the factors that control the reaction rate and selectivity. While specific simulations for this compound are not prominent, the established methodologies are fully applicable to study its reactions, such as sulfonation, nitration, or the reduction of its nitro groups.

Molecular modeling, and specifically molecular docking, are powerful computational techniques used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. nih.govnih.gov This approach is central to drug discovery and design.

For derivatives of closely related compounds like 4-phthalimidobenzenesulfonamide and 3,5-dinitrobenzoic acid, molecular docking studies have been performed to explore their potential as enzyme inhibitors or antifungal agents. nih.govresearchgate.net In a study of benzenesulfonamide (B165840) derivatives as cholinesterase inhibitors, docking simulations revealed that the most active compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov The interactions identified included π–π stacking with tryptophan residues and hydrogen bonding with tyrosine residues. nih.gov Similarly, docking and molecular dynamics (MD) simulations of 3,5-dinitrobenzoate esters against fungal protein targets revealed potential multi-target mechanisms, including the disruption of ergosterol (B1671047) synthesis. researchgate.net These studies highlight how computational modeling can provide detailed insights into the molecular basis of biological activity, guiding the development of new therapeutic agents.

Steric Hindrance Effects in Isomers

The spatial arrangement of substituents on the benzene ring in isomers of dinitrobenzenesulfonic acid plays a critical role in determining their molecular conformation and, consequently, their chemical and physical properties. Steric hindrance, the repulsion between electron clouds of non-bonded atoms in close proximity, is a key factor influencing the geometry of these molecules. This section explores the steric effects in various isomers of dinitrobenzenesulfonic acid, focusing on how the positioning of the bulky nitro (NO₂) and sulfonic acid (SO₃H) groups impacts their structure.

While specific comparative crystallographic or computational studies for all isomers of dinitrobenzenesulfonic acid are not extensively available in publicly accessible literature, the steric effects can be reliably inferred from established principles of conformational analysis and data on similarly substituted benzene derivatives. The primary steric interactions in these isomers arise from the proximity of the ortho-substituents.

In isomers with substituents at the ortho position (e.g., 2,4-dinitrobenzenesulfonic acid and 2,6-dinitrobenzenesulfonic acid), significant steric strain is anticipated. This strain primarily results from the interaction between the large sulfonic acid group and the adjacent nitro group(s). To alleviate this repulsion, the functional groups are forced to rotate out of the plane of the benzene ring. This rotation, however, disrupts the π-orbital overlap between the substituents and the aromatic ring, which can have electronic consequences.

Conversely, in an isomer such as this compound, the substituents are in meta positions relative to each other. This arrangement places the bulky groups further apart, leading to substantially lower steric hindrance compared to the ortho-substituted isomers. As a result, the nitro and sulfonic acid groups in the 3,5-isomer are expected to be more coplanar with the benzene ring.

The following table summarizes the anticipated steric effects on the key structural parameters for different isomers of dinitrobenzenesulfonic acid based on general chemical principles.

IsomerSubstituent PositionsExpected Relative Steric StrainPredicted Torsional Angle (NO₂)Predicted Torsional Angle (SO₃H)
2,4-Dinitrobenzenesulfonic acid SO₃H at C1, NO₂ at C2 & C4HighSignificant deviation from planarity for the C2-NO₂ groupSignificant deviation from planarity
2,6-Dinitrobenzenesulfonic acid SO₃H at C1, NO₂ at C2 & C6Very HighSignificant deviation from planarity for both NO₂ groupsSignificant deviation from planarity
This compound SO₃H at C1, NO₂ at C3 & C5LowNear-planar or small deviationNear-planar or small deviation

Detailed Research Findings:

Computational studies on substituted nitrobenzenes and related compounds provide insight into the energetic penalties associated with steric hindrance. For instance, the presence of an ortho-substituent to a nitro group can lead to a significant rotation of the nitro group out of the benzene plane. This is a direct consequence of steric repulsion. The energy barrier to this rotation is a measure of the steric strain.

In the case of 2,6-disubstituted benzenes, the steric strain is additive and even more pronounced, forcing both ortho-substituents and the central group to adopt non-planar conformations. While specific energetic data for dinitrobenzenesulfonic acid isomers is scarce, studies on analogous molecules with bulky groups in ortho positions consistently show increased ground-state energies and altered chemical reactivity due to steric inhibition of resonance.

The sulfonic acid group is also sterically demanding. Its tetrahedral geometry around the sulfur atom means that its oxygen atoms can have significant steric interactions with adjacent groups. In ortho-substituted benzenesulfonic acids, rotation around the C-S bond is a mechanism to minimize these interactions, leading to a specific preferred conformation.

The following table presents inferred data on the impact of steric hindrance on the bond angles within the benzene ring for the different isomers. Steric repulsion between adjacent bulky groups can cause the exocyclic C-C-C bond angles to deviate from the ideal 120° of a regular hexagon.

IsomerBond AnglePredicted Deviation from 120°Rationale
2,4-Dinitrobenzenesulfonic acid C1-C2-C3IncreaseRepulsion between the SO₃H at C1 and NO₂ at C2 pushes them apart.
2,6-Dinitrobenzenesulfonic acid C1-C2-C3 & C1-C6-C5Significant IncreaseStrong repulsion between the SO₃H group and the two ortho NO₂ groups.
This compound C2-C3-C4 & C4-C5-C6MinimalSubstituents are not adjacent, minimizing direct steric repulsion.

Role As Chemical Probes and Inducing Agents in Mechanistic Research Models

Utilization of Dinitrobenzenesulfonic Acid (DNBS) in Experimental Colitis Models

Chemically induced colitis models are invaluable for studying the pathogenesis of inflammatory bowel disease (IBD), a condition that includes Crohn's disease and ulcerative colitis. nih.govpharmacologydiscoveryservices.com Among these, the dinitrobenzenesulfonic acid (DNBS)-induced colitis model is frequently used to explore the mechanisms of gastrointestinal inflammation and to assess the effectiveness of potential therapies. pharmacologydiscoveryservices.comresearchgate.net This model is particularly useful for investigating environmental triggers, the role of diet, and the cellular and molecular pathways involved in intestinal inflammation and injury. nih.govresearchgate.net

The induction of colitis using DNBS relies on a two-step process. nih.govcreative-biolabs.com Firstly, ethanol (B145695) is administered concurrently to disrupt the colonic mucosal barrier. nih.govnih.gov This initial damage to the intestinal epithelial cells increases the permeability of the colon, allowing the DNBS to penetrate into the lamina propria. nih.gov

Once it has breached the mucosal barrier, DNBS acts as a hapten. nih.gov It binds to colonic proteins and potentially microbial proteins within the gut, making these autologous or microbial molecules immunogenic. nih.govnih.gov This process of haptenization triggers a robust host immune response. The body's immune system, recognizing these newly formed "foreign" complexes, mounts an inflammatory attack, leading to the development of colitis. nih.gov The resulting inflammation is characterized by the infiltration of immune cells, such as neutrophils, macrophages, and T-helper 1 (Th1) lymphocytes, into the damaged mucosal tissue. nih.govnih.gov This T-cell-dependent immune mechanism makes the DNBS model particularly relevant for studying transmural inflammation, a key feature of Crohn's disease. nih.gov

The DNBS-induced colitis model is noted for its rapid onset, with reproducible ulceration and inflammation typically developing within one to three days. nih.govcreative-biolabs.com The procedure involves the intrarectal instillation of DNBS dissolved in a solution of ethanol. researchgate.netcreative-biolabs.com This method offers the advantage of creating consistent, localized damage primarily in the distal colon. nih.govcreative-biolabs.com

The severity of the induced colitis is evaluated through a variety of established parameters. These assessments provide a quantitative measure of the inflammatory response and the extent of tissue damage.

Common Assessment Parameters in DNBS-Induced Colitis Models

Parameter Description
Body Weight Loss A significant drop in body weight is an early and key indicator of disease activity. pharmacologydiscoveryservices.comnih.gov
Macroscopic Scoring The removed colon is visually inspected and scored based on the presence and severity of inflammation, ulceration, and bowel wall thickening. nih.govfrontiersin.org
Histological Scoring Tissue sections are examined microscopically for features like crypt destruction, goblet cell depletion, and the infiltration of inflammatory cells. nih.govresearchgate.net
Myeloperoxidase (MPO) Activity MPO is an enzyme abundant in neutrophils. Measuring its activity in colonic tissue serves as a biochemical marker for neutrophil infiltration and, by extension, the intensity of the acute inflammatory response. nih.govresearchgate.net
Cytokine Levels The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines are measured in colon tissue or serum to characterize the nature of the immune response. nih.govvilniustech.lt

Researchers have developed both acute and chronic models of DNBS-induced colitis. Acute models typically involve a single administration of DNBS, while chronic models may use repeated instillations to mimic the relapsing nature of human IBD. frontiersin.orgresearchgate.net Although the model is cost-effective and rapid, it requires significant technical skill for the rectal administration and the use of anesthesia. nih.govcreative-biolabs.com

Application in Analytical Detection Methods

Derivatives of dinitrobenzene compounds are also employed in analytical biochemistry, particularly for the detection and quantification of protein oxidation.

Protein carbonylation, the formation of aldehyde and ketone groups on amino acid side chains, is a widely used biomarker for severe oxidative stress and protein damage. nih.govnih.gov A common and sensitive method for detecting these carbonyl groups involves their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govsigmaaldrich.com DNPH reacts specifically with carbonyl groups to form a stable 2,4-dinitrophenylhydrazone product. nih.govnih.gov

This chemical reaction can be coupled with Surface Plasmon Resonance (SPR) technology to detect and quantify protein carbonylation. SPR is an optical technique that measures changes in the refractive index on the surface of a sensor chip. nih.govmdpi.com In this application, a protein of interest is first immobilized on the SPR sensor surface. nih.gov The surface is then treated with a solution containing DNPH. If the immobilized proteins contain carbonyl groups, DNPH will bind to them, increasing the mass on the sensor surface. This change in mass alters the local refractive index, which is detected by the SPR instrument as a measurable signal. nih.gov The magnitude of the SPR response is proportional to the amount of DNPH bound, and therefore to the extent of protein carbonylation.

This SPR-based method offers a sensitive, real-time, and label-free approach to studying protein conformational changes and damage resulting from oxidative stress. nih.gov It is important to note that methodological care is required, as DNPH can also react with other molecules, such as sulfenic acids, and nucleic acid contamination can lead to artifactual results in other DNPH-based assays. nih.govnih.gov

Q & A

Q. What are the common synthetic routes and reaction conditions for preparing 3,5-dinitrobenzenesulfonic acid in laboratory settings?

Methodological Answer: this compound is typically synthesized via sulfonation and nitration of benzene derivatives. Key steps include:

  • Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (80–120°C).
  • Nitration : Subsequent nitration with a nitric acid-sulfuric acid mixture at 0–5°C to introduce nitro groups at the 3- and 5-positions.
  • Purification : Recrystallization from aqueous ethanol or ion-exchange chromatography to isolate the pure product.

Q. Critical Parameters :

  • Temperature control during nitration to avoid over-nitration or decomposition.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Reference : Reaction pathways for analogous sulfonic acids are detailed in .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • FT-IR : Confirm sulfonic acid (-SO₃H) and nitro (-NO₂) groups via peaks at ~1180 cm⁻¹ (S=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
    • NMR : 1^1H NMR (D₂O) shows aromatic protons as a singlet due to symmetry (δ ~8.5 ppm).
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acidic mobile phase (e.g., 0.1% H₃PO₄) to assess purity.
  • Elemental Analysis : Verify C, H, N, and S content against theoretical values.

Data Interpretation Tip : Discrepancies in elemental analysis may indicate residual solvents or byproducts.

Reference : Analytical protocols for nitroaromatic sulfonic acids are outlined in .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges when analyzing this compound in complex mixtures via HPLC?

Methodological Answer: Co-elution issues arise due to structural similarities with other nitroaromatic acids (e.g., 3,5-dinitrobenzoic acid). Strategies include:

  • Gradient Elution : Use a pH-gradient (e.g., pH 2.5 to 7.5) with ion-pairing agents (e.g., tetrabutylammonium bromide) to modulate retention times.
  • Mobile Phase Additives : Add 10 mM ammonium acetate to improve peak symmetry.
  • Detection Wavelength : Optimize UV detection at 280 nm for enhanced selectivity.

Case Study : A five-component mixture containing this compound was resolved using a seven-gradient design with pH-dependent retention shifts .

Q. What mechanistic insights guide the use of this compound in free radical trapping experiments?

Methodological Answer: The compound’s nitroso derivatives (e.g., 3,5-dibromo-4-nitrosobenzenesulfonate) act as spin traps for transient radicals (e.g., superoxide, nitric oxide). Key considerations:

  • Reaction Design :
    • Use electron paramagnetic resonance (EPR) spectroscopy to detect radical adducts.
    • Control pH (7.4 for biological systems) to stabilize radical intermediates.
  • Validation : Compare trapping efficiency with established spin traps like DMPO.

Limitation : Competitive quenching by biological thiols (e.g., glutathione) may require thiol-blocking agents.

Reference : Spin-trapping applications for nitroso-sulfonates are described in .

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, logP) of this compound?

Methodological Answer: Discrepancies often arise from differing experimental conditions. Standardize measurements using:

  • Solubility : Shake-flask method in buffered solutions (pH 1–13) at 25°C.
  • logP : Determine via reverse-phase HPLC (calibrated with reference standards).
  • Inter-laboratory Validation : Collaborate to reconcile data using certified reference materials (CRMs).

Example : LogP values for 3,5-dinitrobenzoic acid vary between 1.51 (experimental) and 1.73 (predicted) due to ionization effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.